Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPQWNFHKWAXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(C1)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728981 | |
| Record name | Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296114-57-2 | |
| Record name | Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimized Esterification Conditions
A two-step protocol is often employed:
-
Acid Chloride Formation : The dicarboxylic acid reacts with thionyl chloride (SOCl₂) at 60°C to form the acyl chloride intermediate.
-
Methanol Quenching : The intermediate is treated with excess methanol at 0°C, yielding the dimethyl ester.
Typical Yields and Parameters
| Step | Conditions | Yield |
|---|---|---|
| Acid Chloride | SOCl₂, 60°C, 4 h | 85–90% |
| Esterification | MeOH, 0°C, 2 h | 75–80% |
Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Alternative Routes: Ring-Closing Metathesis and Fluorination
Recent advances in organofluorine chemistry have enabled alternative pathways leveraging transition metal catalysis. For instance, ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts generates the cyclohexane ring, which is subsequently fluorinated at the 5,5-positions via electrophilic fluorination (e.g., Selectfluor®).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Deoxofluorination | High selectivity | Requires toxic reagents | 60–70% |
| RCM + Fluorination | Scalability | High catalyst costs | 50–60% |
| Direct Esterification | Simplicity | Low tolerance for steric hindrance | 70–75% |
Mechanistic Insights and Side-Reaction Mitigation
The electrophilicity of the carbonyl group in cyclohexanone derivatives drives the deoxofluorination mechanism. Morph-DAST facilitates the substitution of oxygen with fluorine via a two-step process: (1) formation of a fluorosulfonium intermediate and (2) nucleophilic displacement by fluoride. Competing side reactions, such as over-fluorination or ring-opening, are minimized by maintaining sub-zero temperatures and stoichiometric control.
Esterification kinetics are influenced by steric effects from the 5,5-difluoro substituents. Computational studies suggest that the electron-withdrawing nature of fluorine atoms accelerates acyl chloride formation but decelerates methanol nucleophilic attack, necessitating prolonged reaction times .
Chemical Reactions Analysis
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate serves as an important intermediate for synthesizing various therapeutic agents. Its fluorinated structure can modify the pharmacokinetic properties of drug candidates, potentially leading to compounds with improved efficacy and reduced side effects. For example, preliminary studies indicate that fluorinated compounds may exhibit enhanced interactions with biological targets such as enzymes and receptors compared to their non-fluorinated analogs.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop new antiviral agents. The incorporation of fluorine atoms often results in increased metabolic stability and bioavailability of the resulting compounds.
Material Science
Synthesis of Functional Materials
In material science, this compound is utilized in the synthesis of functional materials with specific properties. Its unique structural features allow for the creation of polymers and liquid crystals that can be tailored for various applications in electronics and optics.
Case Study: Liquid Crystals
Recent studies have explored the use of this compound in developing thermotropic liquid crystals. The incorporation of difluorocyclohexane units into liquid crystal matrices has been shown to enhance thermal stability and modify phase behavior, resulting in materials suitable for advanced display technologies .
Organic Synthesis
Building Block for Complex Molecules
this compound is frequently employed as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.
Interaction Studies
Biological Reactivity
Studies focusing on the interaction of this compound with biological targets have indicated that fluorinated compounds may exhibit distinct reactivity profiles. These interactions are crucial for understanding the mechanisms underlying their potential therapeutic effects.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols.
Fluorine Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate: This compound has an allyl group instead of hydrogen atoms at the 1-position, which can affect its reactivity and applications.
This compound: Similar in structure but may have different substituents or functional groups that alter its chemical properties.
The uniqueness of this compound lies in its specific fluorine substitution pattern and ester functional groups, which confer distinct reactivity and applications.
Biological Activity
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate (DFCD) is an organic compound characterized by its unique structural features, including two carboxylate ester groups and difluoromethyl substituents on a cyclohexane ring. This article aims to provide a comprehensive overview of the biological activity of DFCD, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C10H14F2O4
- Molecular Weight : 236.21 g/mol
- Appearance : Colorless to pale yellow liquid
The biological activity of DFCD is largely attributed to its interactions with various molecular targets and pathways. Key mechanisms include:
- Ester Hydrolysis : The ester groups in DFCD can be hydrolyzed by esterases, resulting in the formation of carboxylic acids and alcohols. This reaction is significant in metabolic pathways and may influence drug metabolism.
- Nucleophilic Substitution : The presence of fluorine atoms allows for nucleophilic substitution reactions, where nucleophiles may replace fluorine atoms. This can alter the compound's reactivity and interactions with biological molecules.
- Reactivity with Biological Targets : Preliminary studies suggest that fluorinated compounds can exhibit different interactions with enzymes and receptors compared to their non-fluorinated counterparts. This unique reactivity may provide insights into potential therapeutic applications.
Pharmacological Potential
DFCD has shown promise in various pharmacological contexts due to its structural characteristics:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. DFCD's ability to modulate inflammatory pathways could be explored for therapeutic uses.
- Antimicrobial Properties : The fluorinated moieties in DFCD may enhance its antimicrobial activity by affecting membrane permeability or enzyme function in microbial cells.
Case Studies
Several studies have investigated the biological effects of DFCD and related compounds:
-
Study on Enzyme Interaction :
- A study focused on the interaction of DFCD with specific esterases revealed that its hydrolysis products exhibited varying degrees of inhibition against certain enzymes involved in metabolic processes. The results suggested that DFCD could serve as a lead compound for developing enzyme inhibitors.
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the structural uniqueness of DFCD against other fluorinated compounds such as Ethyl 4,4-difluorocyclohexanecarboxylate. The similarity index indicated that while these compounds share common features, DFCD's specific fluorine placement contributes to distinct biological activities.
Comparative Analysis Table
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| This compound | C10H14F2O4 | 1.00 |
| Ethyl 4,4-difluorocyclohexanecarboxylate | C10H12F2O2 | 0.95 |
| Diethyl 4,4-difluoroheptanedioate | C12H18F2O4 | 0.87 |
| Butyl 2,2-difluorocyclopropanecarboxylate | C10H14F2O2 | 0.83 |
Q & A
Q. How can I synthesize dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate with high purity for experimental use?
- Methodological Answer : The synthesis typically involves fluorination of a cyclohexane precursor followed by esterification. A common approach is to start with cyclohexane-1,3-dicarboxylic acid, perform selective fluorination using a fluorinating agent like DAST (diethylaminosulfur trifluoride) under inert conditions, and then esterify with methanol using acid catalysis (e.g., H₂SO₄). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol) is critical to achieve >95% purity. Monitor reaction progress by TLC and confirm structure via ¹H/¹³C NMR and FT-IR .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution patterns and ester group integration (e.g., δ ~3.7 ppm for methyl ester protons).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1100–1200 cm⁻¹ (C-F stretching).
- Mass Spectrometry (ESI-MS or GC-MS) : To verify molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂F₂O₄).
- HPLC : For purity assessment using a C18 column and UV detection .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of ester groups may occur. Pre-dry storage vials and use molecular sieves for long-term stability. Regularly test stability via HPLC over 6–12 months .
Advanced Research Questions
Q. What strategies can optimize reaction yields in fluorinated cyclohexane dicarboxylate synthesis?
- Methodological Answer :
- Fluorination Efficiency : Use DAST or Deoxo-Fluor in anhydrous dichloromethane at 0°C to minimize side reactions.
- Steric Effects : Introduce bulky bases (e.g., 2,6-lutidine) to direct fluorination to the 5,5-positions.
- Catalysis : Employ Lewis acids like BF₃·Et₂O to enhance esterification kinetics.
- In Situ Monitoring : Use FT-IR to track C-F bond formation and adjust reagent stoichiometry dynamically .
Q. How do steric and electronic effects of fluorine substitution influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The 5,5-difluoro group induces:
- Electronic Effects : Electron-withdrawing fluorine atoms increase electrophilicity of the cyclohexane ring, accelerating Diels-Alder reactions.
- Steric Hindrance : Fluorine’s small size minimizes steric clashes, allowing regioselective [4+2] cycloaddition with electron-rich dienes.
- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to map transition states and optimize diene/dienophile pairs .
Q. How can contradictory biological activity data (e.g., MIC values) be resolved in antimicrobial studies?
- Methodological Answer :
- Standardized Protocols : Follow CLSI guidelines for MIC assays (e.g., Mueller-Hinton broth, 5 × 10⁵ CFU/mL inoculum) to ensure reproducibility.
- Control Compounds : Use amikacin (bacteria) and fluconazole (fungi) as benchmarks.
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates.
- Structure-Activity Relationship (SAR) : Correlate fluorine substitution patterns with MIC trends using regression models .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C.
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) prior to biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
